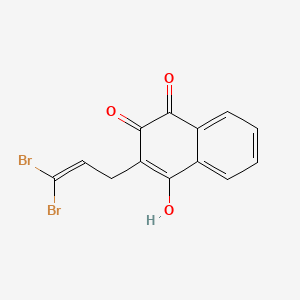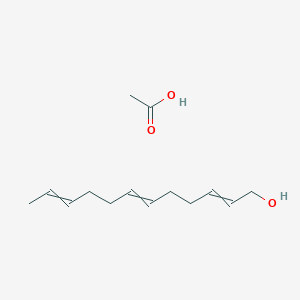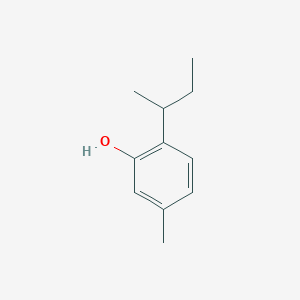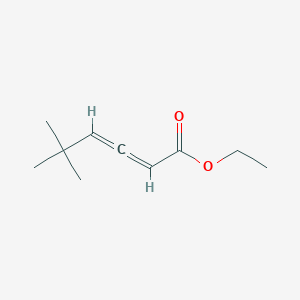
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, an acetamido group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester typically involves the esterification of 4-Biphenylcarboxylic acid with methanol in the presence of an acid catalyst. The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-Biphenylcarboxylic acid and methanol.
Reduction: 4-Biphenylmethanol.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group may play a role in binding to these targets, while the biphenyl core provides structural stability. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Biphenylcarboxylic acid: Lacks the acetamido and methyl ester groups.
2-Acetamidobiphenyl: Lacks the carboxylic acid and methyl ester groups.
Methyl 4-biphenylcarboxylate: Lacks the acetamido group.
Uniqueness
4-Biphenylcarboxylic acid, 2-acetamido-, methyl ester is unique due to the combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of both the acetamido and methyl ester groups allows for diverse chemical reactivity and interactions with biological targets.
特性
CAS番号 |
39180-38-6 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
methyl 3-acetamido-4-phenylbenzoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15-10-13(16(19)20-2)8-9-14(15)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |
InChIキー |
REJSESURCIXBRC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)


![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)




![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)





